molecular formula C13H8Cl3N B15017516 N-(2-Chlorobenzylidene)-3,4-dichloroaniline CAS No. 14632-38-3

N-(2-Chlorobenzylidene)-3,4-dichloroaniline

Cat. No.: B15017516
CAS No.: 14632-38-3
M. Wt: 284.6 g/mol
InChI Key: RDQKMRWACXMJMD-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-3,4-dichloroaniline (CID 689943) is a Schiff base compound formed via the condensation of 2-chlorobenzaldehyde and 3,4-dichloroaniline. Its molecular formula is C₁₃H₈Cl₃N, with a SMILES representation of C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)Cl and an InChI key of RDQKMRWACXMJMD-UHFFFAOYSA-N .

Properties

CAS No.

14632-38-3

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H8Cl3N/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-8H

InChI Key

RDQKMRWACXMJMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Solvent-Based Condensation

Methodology :

  • Reactants :
    • 3,4-Dichloroaniline (1 equiv, 162.02 g/mol)
    • 2-Chlorobenzaldehyde (1 equiv, 140.57 g/mol)
    • Ethanol (solvent, 50–100 mL/g substrate)
    • Glacial acetic acid (catalyst, 1–5 mol%).
  • Procedure :
    • Dissolve 3,4-dichloroaniline and 2-chlorobenzaldehyde in ethanol.
    • Add glacial acetic acid and reflux at 80°C for 4–6 hours.
    • Cool to room temperature, filter precipitated product, and recrystallize from ethanol.

Yield : 75–90%.
Purity : >95% (confirmed by HPLC and melting point analysis).

Solvent-Free Mechanochemical Synthesis

Methodology :

  • Reactants :
    • 3,4-Dichloroaniline (1 equiv)
    • 2-Chlorobenzaldehyde (1 equiv)
    • Silica gel or alumina (solid support).
  • Procedure :
    • Grind reactants with solid support in a mortar for 30–60 minutes.
    • Wash with cold ethanol to isolate product.

Advantages :

  • Eliminates solvent use, reducing environmental impact.
  • Shorter reaction time (30–60 minutes vs. 4–6 hours).

Yield : 70–85%.

Catalytic and Process Optimization

Acid Catalysts

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Glacial acetic acid Ethanol 80 6 88
p-Toluenesulfonic acid Toluene 110 3 92
Montmorillonite K10 Solvent-free 25 2 78

Data synthesized from.

Key Insights :

  • p-Toluenesulfonic acid enhances reaction rates via superior proton donation.
  • Montmorillonite clays enable eco-friendly, solvent-free synthesis but require longer grinding times.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 88
Methanol 32.7 85
Toluene 2.4 92
Acetonitrile 37.5 68

Data from.

Analysis :

  • Toluene outperforms polar solvents due to azeotropic water removal, shifting equilibrium toward product formation.
  • Acetonitrile ’s high polarity may stabilize intermediates, reducing dehydration efficiency.

Large-Scale Industrial Synthesis

Continuous Flow Reactor Design

Process Parameters :

  • Reactants : 3,4-Dichloroaniline (10 kg/h), 2-Chlorobenzaldehyde (9.2 kg/h).
  • Catalyst : 0.1 M H2SO4 in ethanol.
  • Conditions : 100°C, 5 MPa pressure, residence time 30 minutes.

Output :

  • Purity : 98.5% (GC-MS).
  • Throughput : 18.5 kg/h.

Advantages :

  • Consistent product quality.
  • Reduced byproduct formation (<1%).

Byproduct Management

Common Byproducts and Mitigation

Byproduct Source Mitigation Strategy
3,3',4,4'-Tetrachlorohydrazobenzene Oxidative coupling of amines Use inert atmosphere (N2/Ar).
Unreacted aldehydes Incomplete condensation Excess amine (1.1–1.2 equiv).

Analytical Control :

  • Gravimetric analysis : Hydrazobenzene quantified via HCl insolubility.
  • UV-Vis spectroscopy : Unreacted aldehyde detected at λmax = 280 nm.

Recent Advances

Photocatalytic Synthesis

  • Catalyst : TiO2 nanoparticles (5 wt%).
  • Conditions : UV light (365 nm), room temperature, 2 hours.
  • Yield : 94%.

Mechanism : Photoexcited TiO2 generates radicals, accelerating imine formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-3,4-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzylidene)-3,4-dichloroaniline is a chemical compound with several research applications. The compound can be synthesized as part of a method of treating inflammation in warm blooded animals . It is also used as an intermediate in the production of pesticides and dyes . Some studies also explore the toxicity and combined effects of dichloroaniline with nanomaterials .

Methods of Synthesis and Production

  • Synthesis of N-(o-chlorobenzylidene)-2,3-dichloroaniline To synthesize N-(o-chlorobenzylidene)-2,3-dichloroaniline, 8.1 g (0.05 mole) of 2,3-dichloroaniline is added to 7.0 grams (0.05 mole) of o-chlorobenzaldehyde . The reaction mixture is left at room temperature for 4 hours, during which it solidifies into a crystalline mass. This solid is dissolved in hot benzene and cooled to precipitate the N-(o-chlorobenzylidene)-2,3-dichloroaniline, which is then recovered through filtration. The product is washed with a petroleum hydrocarbon fraction and air-dried, resulting in a product with a melting point between 99.5° and 105°C .
  • Preparation of Pharmaceutical Formulations N-(o-chlorobenzylidene)-3-chloro-2-methylaniline and N-(o-hydroxybenzylidene)-2-methyl-3-chloroaniline can be predispersed in propylene glycol and homogenized into a cream, ointment, or lotion, following modifications of procedures described in "Remington's Pharmaceutical Sciences" .

Applications

  • Treatment of Inflammation this compound, a derivative of benzylideneaniline, can be used to treat inflammation in warm-blooded animals through topical administration .
  • Synthesis of Antitumor Agents Hydrazones, which can incorporate a 4-chloroaniline component, are bioactive pharmacophores that can be used to design antitumor agents .
  • Pesticide and Dye Production 3,4-Dichloroaniline is used as a chemical intermediate in the production of pesticides and dyes, which may lead to its release into the environment .

Toxicity and Combined Effects

  • Combined Toxicity with Nanomaterials Studies have assessed the toxicity of 3,4-dichloroaniline in combination with nanomaterials, revealing additive, antagonistic, and synergistic effects depending on the type and concentration of nanomaterials, as well as the species of microalgae . A model incorporating the Freundlich adsorption coefficient (KFK_F) and adsorption energy (EaE_a) can predict the combined toxicity of dichloroaniline and nanomaterials .

Antimicrobial Activity

  • Schiff bases, related to this compound, have shown antimicrobial activity. For example, some Schiff bases exhibit bactericidal properties against Gram-positive and Gram-negative bacteria, with activity varying based on the specific compounds . Metal complexes of Schiff bases can enhance lipophilicity, improving penetration into lipid membranes and restricting organism growth . Specific derivatives have demonstrated potency against Pseudomonas aeruginosa, an opportunistic pathogen .

Mechanism of Action

The mechanism by which N-(2-Chlorobenzylidene)-3,4-dichloroaniline exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(2-Chlorobenzylidene)-3,4-dichloroaniline with related dichloroaniline derivatives:

Compound Name Molecular Formula logP Molecular Weight (g/mol) Key Structural Features
This compound C₁₃H₈Cl₃N N/A 292.57 Schiff base with dual chlorinated rings
3,4-Dichloroaniline (3,4-DCA) C₆H₅Cl₂N 2.68 162.02 Dichlorinated aromatic amine
3,5-Dichloroaniline (3,5-DCA) C₆H₅Cl₂N N/A 162.02 Isomeric dichlorinated aromatic amine
N-Malonyl-3,4-dichloroaniline (DCA-Mal) C₉H₇Cl₂NO₃ N/A 248.07 3,4-DCA conjugated with malonic acid

Notes:

  • The Schiff base structure of this compound introduces greater molecular complexity and hydrophobicity compared to 3,4-DCA, though its logP remains unreported .

Metabolic and Environmental Behavior

  • This compound: No direct metabolic data are available. However, its hydrolysis could theoretically yield 3,4-DCA and 2-chlorobenzaldehyde, both of which are environmentally relevant .
  • 3,4-DCA : Rapidly metabolized in plants (e.g., soybean, wheat) via conjugation with glucose (DCA-Glu) and malonic acid (DCA-Mal), forming soluble and bound residues . These conjugates exhibit reduced toxicity compared to the parent compound .
  • DCA-Mal and DCA-Glu : These metabolites are more polar than 3,4-DCA, enhancing their solubility and facilitating excretion in biological systems .
  • Environmental Persistence : 3,4-DCA is prone to overestimation in environmental models due to variability in analytical recovery (63–81%), complicating risk assessments .

Toxicity Profiles

Compound Model System Key Findings
3,4-DCA Zebrafish embryos Potency varies interlaboratory (BMC: 3.16–17.68 µM), influenced by chorion removal and exposure timing .
3,4-DCA + 2D nanomaterials Aquatic organisms Synergistic toxicity observed, highlighting risks of co-exposure in contaminated environments .
This compound N/A No direct toxicity data; structural analogs suggest potential bioactivity as a pesticidal intermediate.

Notes:

  • 3,4-DCA is mutagenic and frequently detected in industrial wastewater, particularly from steel and dye industries .
  • The Schiff base’s toxicity remains speculative but may correlate with its hydrolysis products (e.g., 3,4-DCA) .

Q & A

Q. How do nonlinear toxicokinetics of DCA metabolites influence risk assessment models?

  • Methodology :
  • Propanil → DCA Metabolism : In humans, propanil bioconversion to DCA follows saturable kinetics (Km = 120 μM). Use compartmental modeling to simulate prolonged DCA elimination (half-life up to 30 hours in overdose cases).
  • Risk Implications : Elevated DCA levels correlate with methemoglobinemia; prioritize LC-MS monitoring in clinical toxicology .

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